Ethanol, 2,2',2''-nitrilotris-, sulfite (salt)

説明

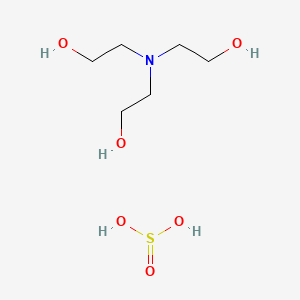

Ethanol, 2,2',2''-nitrilotris-, sulfite (salt) (CAS 102-71-6), also known as triethanolamine sulfite, is a nitrogen-containing organic compound derived from triethanolamine (TEA). Its structure consists of a central nitrogen atom bonded to three ethanol groups, with a sulfite anion (SO₃²⁻) acting as the counterion. This compound is part of a broader class of triethanolamine salts, which are widely used in industrial and pharmaceutical applications due to their surfactant properties, pH buffering capacity, and ability to stabilize emulsions .

特性

CAS番号 |

29340-79-2 |

|---|---|

分子式 |

C6H17NO6S |

分子量 |

231.27 g/mol |

IUPAC名 |

2-[bis(2-hydroxyethyl)amino]ethanol;sulfurous acid |

InChI |

InChI=1S/C6H15NO3.H2O3S/c8-4-1-7(2-5-9)3-6-10;1-4(2)3/h8-10H,1-6H2;(H2,1,2,3) |

InChIキー |

YMRKWTHZKSAVSR-UHFFFAOYSA-N |

正規SMILES |

C(CO)N(CCO)CCO.OS(=O)O |

関連するCAS |

38664-32-3 61542-02-7 102-71-6 (Parent) |

製品の起源 |

United States |

準備方法

Reaction Conditions

- Temperature: Mild heating (30–60 °C) to facilitate dissolution and reaction without decomposition.

- pH: Maintained near neutral to slightly acidic to favor salt formation.

- Stoichiometry: Typically equimolar amounts of triethanolamine and sulfurous acid or sulfite salts to achieve a 1:1 salt.

- Solvent: Water is the preferred solvent due to solubility and reaction compatibility.

Stepwise Method

Preparation of Sulfurous Acid Solution:

Sulfur dioxide (SO2) gas is dissolved in water to generate sulfurous acid in situ. The concentration is carefully controlled.

-

Triethanolamine is slowly added to the sulfurous acid solution under stirring, maintaining temperature and pH.

-

The reaction progress is monitored by pH measurement and spectroscopic methods (e.g., IR to detect sulfite bonding).

-

After completion, the reaction mixture is concentrated by gentle heating or vacuum evaporation to induce crystallization of the triethanolamine sulfite salt.

-

Crystals are collected by filtration, washed with cold water, and dried under vacuum.

Data Table: Typical Reaction Parameters and Yield

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Triethanolamine purity | ≥ 99% | Commercial reagent grade |

| Sulfurous acid concentration | 0.5 – 1.0 M | Prepared fresh from SO2 and water |

| Reaction temperature | 30 – 60 °C | Mild heating to aid reaction |

| Reaction time | 1 – 3 hours | Until pH stabilizes and reaction completes |

| Molar ratio (TEA:SO3) | 1:1 | Stoichiometric for 1:1 salt |

| Yield | 85 – 95% | Based on triethanolamine input |

| Product form | Crystalline solid | White or off-white crystals |

| Purity (by HPLC or titration) | > 98% | Confirmed by analytical methods |

Research Discoveries and Perspectives

Reaction Mechanism: The formation of triethanolamine sulfite involves proton transfer from sulfurous acid to the amine nitrogen, forming an ammonium sulfite salt stabilized by hydrogen bonding with hydroxyethyl groups.

Industrial Synthesis: Large-scale production often uses direct neutralization of triethanolamine with sodium bisulfite solutions, optimizing reaction conditions to maximize yield and purity.

Applications Influence Preparation: The purity and stoichiometry of the salt are critical for its use in applications such as corrosion inhibitors, gas scrubbing agents, and chemical intermediates, which demand consistent quality.

Analytical Characterization: Advanced techniques such as NMR, IR spectroscopy, and X-ray crystallography have been employed to confirm the structure and purity of the sulfite salt, revealing the coordination environment of the sulfite ion with triethanolamine.

化学反応の分析

Types of Reactions

Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonate derivatives.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The ethanol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reactions: These reactions typically involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions include sulfonate derivatives, reduced amines, and substituted ethanolamines, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Applications in Cosmetics and Pharmaceuticals

1. Emulsifier and Stabilizer

Ethanol, 2,2',2''-nitrilotris-, sulfite (salt) is widely used as an emulsifier and stabilizer in cosmetic formulations. It enhances the stability of creams and lotions by allowing oil and water phases to mix effectively. This property is crucial for maintaining product consistency and performance over time.

2. Skin Hydration

The compound plays a significant role in skin hydration. Its surfactant properties help to improve the moisture retention of skin care products, making them more effective for consumers.

3. Antimicrobial Properties

Research indicates that ethanol, 2,2',2''-nitrilotris-, sulfite (salt) may possess mild antimicrobial properties. This feature makes it suitable for inclusion in personal care products such as shampoos and creams that require preservation against microbial growth .

Case Study 1: Cosmetic Formulation

In a study focusing on the formulation of a moisturizing cream, the inclusion of ethanol, 2,2',2''-nitrilotris-, sulfite (salt) resulted in improved emulsion stability and enhanced skin hydration compared to formulations without this ingredient. The cream demonstrated a significant reduction in transepidermal water loss during clinical trials.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of personal care products containing ethanol, 2,2',2''-nitrilotris-, sulfite (salt). Results indicated that products formulated with this compound exhibited lower microbial counts over time compared to control products lacking this ingredient.

作用機序

The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) involves its interaction with molecular targets through its ethanol and sulfite groups. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their stability and activity. The nitrilotris-ethanol backbone allows for multiple points of interaction, enhancing its effectiveness in various applications.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between triethanolamine sulfite and analogous salts:

Key Observations :

- Anion Influence: The sulfite anion in triethanolamine sulfite provides mild reducing properties, making it useful in antioxidant formulations. In contrast, phosphate salts (e.g., 10017-56-8) enhance flame retardancy due to phosphorus content .

- Toxicity: Triethanolamine trinitrate phosphate (588-42-1) exhibits acute toxicity (LD₅₀: 480.22 mg/kg in rodents), likely due to nitrate ester groups, whereas sulfite and sulfate derivatives show lower toxicity profiles .

- Surface Activity : Sulfate and phosphate salts (e.g., 39943-70-9, 10017-56-8) are preferred in detergents due to their strong anionic surfactant behavior, while sulfite salts are less common in this role .

Research Findings and Data

Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Stability Notes |

|---|---|---|

| Triethanolamine sulfite | 180–200 | Stable under neutral pH; decomposes in acidic conditions |

| Triethanolamine phosphate | 220–240 | High thermal stability; used in high-temperature processes |

| Triethanolamine trinitrate | 120–150 | Highly unstable; explosive decomposition risk |

Solubility Data

| Compound | Water Solubility (g/100 mL) | Organic Solvent Compatibility |

|---|---|---|

| Triethanolamine sulfite | 45 | Soluble in ethanol, insoluble in hydrocarbons |

| Triethanolamine citrate | 60 | Soluble in glycerol, propylene glycol |

生物活性

Ethanol, 2,2',2''-nitrilotris-, sulfite (salt), commonly known as triethanolamine sulfite, is a compound that has garnered attention for its biological activity. This article explores its biological effects, including toxicity, antimicrobial properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Triethanolamine sulfite is a salt formed from triethanolamine and sulfite. Its chemical structure allows for interactions with various biological systems, which can lead to both beneficial and harmful effects.

Chemical Structure

- Chemical Formula : CHNOS

- Molecular Weight : 195.27 g/mol

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of triethanolamine sulfite. The following table summarizes key findings from various studies:

| Study Type | Animal Model | Dose Range (mg/kg) | Observations | NOAEL (mg/kg) |

|---|---|---|---|---|

| 90-Day Oral Study | Rats | 1000 | No mortality; non-significant increases in body weight | >1000 |

| 14-Day Drinking Water Study | Rats and Mice | 200-800 | Decreased body weights at higher doses; no mortality | Not established |

| Long-Term Dermal Study | Rats | 32-250 | Acanthosis and inflammation at application site | 250 |

The studies indicate that while triethanolamine sulfite can cause adverse effects at high doses, it exhibits a relatively high threshold for toxicity.

Antimicrobial Activity

Research has also investigated the antimicrobial properties of triethanolamine sulfite. A comparative analysis of its efficacy against various bacterial strains is presented in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | >1 mM |

| Escherichia coli | >1 mM |

| Pseudomonas aeruginosa | >1 mM |

Despite its potential as an antimicrobial agent, the MIC values suggest that triethanolamine sulfite may not be effective against common bacterial pathogens at typical concentrations used in clinical or industrial applications .

Case Studies

Several case studies have highlighted the biological implications of triethanolamine sulfite exposure:

- Dermal Exposure : A study involving repeated dermal application in rats showed significant local irritation and inflammation at the site of application. Histopathological evaluations revealed lesions consistent with chronic irritation.

- Oral Toxicity : In a study assessing oral toxicity, rats exposed to high doses exhibited signs of hepatic and renal damage. The systemic effects were noted to be significant at doses exceeding 250 mg/kg .

- Genotoxicity : Investigations into the genotoxic potential of triethanolamine sulfite indicated no significant mutagenic activity in various assays, including the Ames test and sister chromatid exchange tests in mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。